H-D-Ala-D-Ala-D-Ala-D-Ala-OH is a synthetic peptide consisting of four D-alanine residues followed by a hydroxyl group. This compound serves as a substrate for D-aminopeptidase, an enzyme that catalyzes the hydrolysis of D-amino acids from peptides and proteins. The significance of D-alanine derivatives lies in their role in bacterial cell wall synthesis, where they are crucial for the formation of peptidoglycan, a vital component of bacterial cell walls.
D-alanine is not only synthesized by bacteria but can also be produced through racemization of L-alanine, which occurs via the action of alanine racemases. These enzymes facilitate the conversion of L-alanine to D-alanine, allowing for the incorporation of D-amino acids into various biological structures and processes .
H-D-Ala-D-Ala-D-Ala-D-Ala-OH is classified as a peptide and falls under the category of D-amino acid compounds. Its structural composition positions it within biochemical research focused on antibiotic development and bacterial metabolism.
The synthesis of H-D-Ala-D-Ala-D-Ala-D-Ala-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Technical Details:
The molecular structure of H-D-Ala-D-Ala-D-Ala-D-Ala-OH consists of four D-alanine units linked by peptide bonds, with a hydroxyl group at one end. The general formula can be represented as .
H-D-Ala-D-Ala-D-Ala-D-Ala-OH participates in various biochemical reactions, primarily involving its hydrolysis by D-aminopeptidase. This reaction releases individual D-alanine molecules, which can then be utilized in metabolic pathways or as building blocks for other peptides.
Technical Details:
The mechanism by which H-D-Ala-D-Ala-D-Ala-D-Ala-OH acts as a substrate involves its binding to the active site of D-aminopeptidase. Upon binding, the enzyme catalyzes the hydrolysis, resulting in the sequential release of D-alanine residues.
Studies have shown that this substrate mimics natural substrates involved in bacterial cell wall biosynthesis, making it relevant for understanding antibiotic resistance mechanisms and developing new antimicrobial agents .
H-D-Ala-D-Ala-D-Ala-D-Ala-OH has several scientific applications:
D-Alanine-D-alanine ligase (Ddl) is an essential ATP-grasp enzyme responsible for synthesizing the D-Ala-D-Ala dipeptide, which serves as the terminal unit in the peptidoglycan precursor tetrapeptide (L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala). This dipeptide is incorporated into the peptidoglycan biosynthesis pathway via the MurF ligase, which catalyzes the ATP-dependent addition of D-Ala-D-Ala to the UDP-MurNAc-tripeptide to form UDP-MurNAc-pentapeptide [1] [6]. The tetrapeptide H-D-Ala-D-Ala-D-Ala-D-Ala-OH represents a structural analog of this natural substrate and serves as a biochemical tool for studying the final stages of peptidoglycan assembly. Ddl enzymes function as homodimers, with each monomer containing distinct substrate-binding pockets: a high-affinity site for the first D-Ala (D-Ala1) and a lower-affinity site for the second D-Ala (D-Ala2) [3] [6]. Mutational studies reveal that residues like Glu15 (in E. coli DdlB) are critical for orienting the D-Ala1 amino group during catalysis, while conformational changes in loop regions (P-loop, Ω-loop) coordinate substrate positioning for dipeptide formation [3].
Table 1: Key Enzymes in Bacterial Tetrapeptide Biosynthesis
Enzyme | Function | Product |
---|---|---|
Alanine racemase (Alr) | Converts L-Ala to D-Ala | D-Ala |
Ddl ligase | Condenses two D-Ala molecules | D-Ala-D-Ala dipeptide |
MurF ligase | Attaches D-Ala-D-Ala to UDP-MurNAc-tripeptide | UDP-MurNAc-pentapeptide |
Ddl catalysis follows an ordered mechanism initiated by ATP binding and magnesium coordination. Structural studies of E. coli DdlB (EcDdlB) reveal that ATP’s γ-phosphate attacks the carboxylate group of D-Ala1, forming a high-energy acylphosphate intermediate (D-alanyl-phosphate) [1] [6]. This intermediate is stabilized by hydrogen bonding with residues in the oxyanion hole (e.g., Gly276) and electrostatic interactions with Arg255 and Lys215 [1]. The second D-Ala substrate then acts as a nucleophile, with its deprotonated α-amino group attacking the carbonyl carbon of D-alanyl-phosphate. This results in a tetrahedral transition state that collapses to release inorganic phosphate (Pi) and the D-Ala-D-Ala dipeptide [3].
Crucially, antibiotic studies demonstrate that D-cycloserine (DCS) exploits this mechanism: It undergoes phosphorylation at its O3 atom by ATP to form D-cycloserine phosphate (DCSP), which mimics D-alanyl-phosphate. DCSP irreversibly inhibits Ddl by occupying the D-Ala1 site while remaining covalently linked to ADP via magnesium bridges [1] [6]. Positional isotope exchange (PIX) experiments using [γ-¹⁸O₄]-ATP confirmed phosphoryl transfer to DCS, with isotopic scrambling observed via ³¹P NMR spectroscopy [6].
Table 2: Key Catalytic Intermediates in Ddl-Mediated Peptide Bond Formation
Step | Intermediate | Key Stabilizing Interactions |
---|---|---|
1. ATP binding | ATP-Mg²⁺ complex | P-loop closure, Mg²⁺ coordination |
2. D-Ala1 binding | D-Ala1 carboxylate activation | Hydrogen bonds with Glu15, Gly276 |
3. Phosphoryl transfer | Acylphosphate intermediate | Arg255, Lys215, oxyanion pocket |
4. Nucleophilic attack | Tetrahedral transition state | Loop 3 closure, hydrophobic pocket |
Ddl orthologs exhibit critical structural variations that determine substrate specificity and antibiotic resistance. In vancomycin-sensitive bacteria (e.g., E. coli), Ddl generates D-Ala-D-Ala termini in peptidoglycan precursors, enabling vancomycin binding. Conversely, vancomycin-resistant enterococci (VRE) and lactic acid bacteria (LAB) express alternative ligases (e.g., VanA, VanB) that produce D-Ala-D-lactate (D-Ala-D-Lac) or D-Ala-D-Ser depsipeptides [2] [5]. These altered termini reduce vancomycin affinity by 1,000-fold due to the loss of a critical hydrogen bond between the lactate oxygen and vancomycin [4] [9].
Active site residue 258 (in Lactobacillus reuteri numbering) dictates specificity: Tyrosine at this position confers dipeptide (D-Ala-D-Ala) activity, while phenylalanine enables depsipeptide (D-Ala-D-Lac) synthesis [2] [4]. Heterologous expression of Ddl with Tyr258 in vancomycin-resistant L. reuteri converts it to vancomycin sensitivity by altering peptidoglycan termini to D-Ala-D-Ala [2] [4]. Phylogenetic analysis of 173 Lactobacillus species further confirms that 81% possess Phe-type Ddl, correlating with intrinsic vancomycin resistance [4] [5].
Table 3: Ddl Variants and Their Substrate Specificities
Ddl Type | Key Residue | Product | Vancomycin Affinity | Bacterial Example |
---|---|---|---|---|
Dipeptide ligase | Tyrosine | D-Ala-D-Ala | High | E. coli, Vancomycin-sensitive strains |
Depsipeptide ligase | Phenylalanine | D-Ala-D-Lac | Low | L. plantarum, VRE |
VanC-type ligase | Variable | D-Ala-D-Ser | Low | Enterococcus casseliflavus |
Ddl exhibits stringent kinetic selectivity for D-Ala oligomerization, governed by ionic and steric factors. Steady-state kinetics of Thermus thermophilus Ddl (TtDdl) reveal a 20-fold increase in catalytic efficiency (kcat/Km) in the presence of K⁺ due to reduced Km for D-Ala2 (4020 μM → 200 μM). Monovalent cations (MVCs) like K⁺ and Rb⁺ bind adjacent to the active site, optimizing charge distribution for deprotonation of the D-Ala2 α-amino group – a prerequisite for nucleophilic attack [3]. Ionic radius dictates activation efficacy: K⁺ (1.51 Å) and Rb⁺ (1.66 Å) are optimal activators, while Na⁺ (1.18 Å) and Li⁺ (0.90 Å) show negligible effects [3].
Substrate profiling demonstrates that Ddl discriminates against L-amino acids and larger D-residues. While D-Ala is the primary substrate, Ddl ligases from vancomycin-resistant strains exhibit altered kinetics for D-lactate or D-serine, with VanA showing a 100-fold higher kcat/Km for D-Lac versus D-Ala [5]. Tetrapeptides like H-D-Ala-D-Ala-D-Ala-D-Ala-OH serve as substrates for D-aminopeptidases but are not direct products of Ddl; instead, they facilitate studies of transpeptidation efficiency in peptidoglycan cross-linking [7] [9].
Table 4: Kinetic Parameters for Ddl Activation by Monovalent Cations
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